N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
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Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of CDK2, a protein kinase that is a target for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Synthesis and Biological Evaluation
One research focus has been the synthesis and biological evaluation of pyrazolopyrimidine derivatives. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. This study highlighted the structure-activity relationship (SAR) of these compounds, contributing to the understanding of their potential as therapeutic agents (Rahmouni et al., 2016).
Anticancer Activity
Research by Abdellatif et al. (2014) focused on the synthesis of new pyrazolopyrimidin-4-one derivatives and their anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This study contributed valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Abdellatif et al., 2014).
Synthesis and Biological Activity of Ribonucleosides
Another study by Petrie et al. (1985) involved the synthesis of various pyrazolo[3,4-d]pyrimidine ribonucleosides and their subsequent evaluation for biological activity. The study found significant in vitro activity against measles and moderate antitumor activity, highlighting the potential of these compounds in antiviral and anticancer therapies (Petrie et al., 1985).
Pyrazoles in Heterocyclic Synthesis
Harb et al. (2005) explored the use of pyrazoles as building blocks in heterocyclic synthesis. This research is significant for its contribution to the broader field of synthetic chemistry, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in creating diverse chemical structures (Harb et al., 2005).
Novel Solid-Phase Synthetic Method
Heo and Jeon (2017) developed a novel solid-phase synthetic method for producing a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This method is important for its potential applications in drug discovery, enabling the efficient synthesis of a wide range of compounds (Heo & Jeon, 2017).
Antimicrobial and Anticancer Agents
Research by Hafez et al. (2016) synthesized novel pyrazole derivatives with pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, evaluating their potential as antimicrobial and anticancer agents. This study adds to the understanding of the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in treating infections and cancer (Hafez et al., 2016).
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O2/c1-22-10-8-9-15-25(22)20-34-21-32-29-27(30(34)37)19-33-35(29)17-16-31-28(36)18-26(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-15,19,21,26H,16-18,20H2,1H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQMBRPDTKXUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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